![molecular formula C17H17N3O4S B2896655 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone CAS No. 924865-60-1](/img/structure/B2896655.png)
2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrimidin-2-yl group, a thio group, and a morpholinoethanone group . These groups could potentially contribute to the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl and pyrimidin-2-yl groups could potentially form aromatic systems, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the thio group could potentially undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic systems could contribute to its stability and potentially its solubility .Scientific Research Applications
Anticancer Activity
The compound has been designed based on the activity of indoles against various cancer cell lines. It has been synthesized and evaluated for its anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The structure–activity relationship study identified analogs with IC50 values ranging from 328 to 644 nM, indicating potent anticancer properties .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies on the compound’s analogs revealed that they can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is a crucial mechanism for anticancer drugs as it halts the proliferation of cancer cells and triggers their programmed death.
Anti-Fibrosis Activity
Research has also been conducted on similar pyrimidine derivatives for their anti-fibrotic activity . Although the specific compound was not mentioned, the structural similarities suggest potential applications in this area, warranting further investigation.
Selectivity for Cancer Cells
The compound’s analogs have shown good selectivity between cancer cells and normal cells, which is significant for reducing side effects and increasing the therapeutic index in cancer treatment .
Design and Synthesis of Novel Compounds
The compound serves as a template for the design and synthesis of new molecules with potential biological activities. Its structure allows for various modifications, enabling the development of a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Molecular Diversity and Drug Discovery
The compound contributes to the molecular diversity in drug discovery. Its unique structure, incorporating a benzo[d][1,3]dioxol moiety and a pyrimidine ring, makes it a valuable addition to libraries of compounds being screened for various biological activities .
Future Directions
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-16(20-5-7-22-8-6-20)10-25-17-18-4-3-13(19-17)12-1-2-14-15(9-12)24-11-23-14/h1-4,9H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOQHLXYYUFFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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